Relative Binding Affinity (RBA): RU 58841 vs. Hydroxyflutamide, Bicalutamide, and RU 58642
In a comparative analysis of non-steroidal antiandrogen binding to the androgen receptor, RU 58841 exhibits a Relative Binding Affinity (RBA) of 5%, which is 50-fold higher than that of hydroxyflutamide (0.1%) and 12.5-fold higher than nilutamide (0.08%) [1]. It is also 12.5-fold higher than R-bicalutamide (0.4%) [1]. Notably, its RBA is comparable to the structurally related RU 58642 (6%), demonstrating that the arylhydantoin scaffold confers enhanced AR affinity over the flutamide/bicalutamide classes [1].
| Evidence Dimension | Relative Binding Affinity (RBA) to Androgen Receptor |
|---|---|
| Target Compound Data | 5% RBA |
| Comparator Or Baseline | Hydroxyflutamide: 0.1% RBA; R-Bicalutamide: 0.4% RBA; Nilutamide: 0.08% RBA; RU 58642: 6% RBA |
| Quantified Difference | RU 58841 has a 50-fold higher RBA than hydroxyflutamide, and a 12.5-fold higher RBA than R-bicalutamide. |
| Conditions | In vitro competitive binding assay using rat prostate androgen receptor; values reported as RBA (%) relative to a standard ligand. |
Why This Matters
Higher AR binding affinity at the target tissue translates to greater potency for blocking DHT-mediated signaling, a critical parameter for in vivo efficacy in androgen-dependent models.
- [1] Gao W, Bohl CE, Dalton JT. Chemistry and structural biology of androgen receptor. Chem Rev. 2005 Sep;105(9):3352-70. (Table II). View Source
